

# Application Notes: **2-Aminoquinolin-8-ol** for Live Cell Imaging

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## Compound of Interest

Compound Name: 2-Aminoquinolin-8-ol

Cat. No.: B017170

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## Introduction

**2-Aminoquinolin-8-ol** is a heterocyclic aromatic compound belonging to the quinoline family. Its structure, featuring both a chelating 8-hydroxyquinoline moiety and an amino group at the 2-position, imparts valuable photophysical properties that make it a compelling candidate for use as a fluorescent probe in live cell imaging. Primarily recognized for its utility as a sensor for divalent metal ions, particularly zinc ( $\text{Zn}^{2+}$ ), **2-Aminoquinolin-8-ol** and its derivatives exhibit changes in their fluorescence characteristics upon metal binding, enabling the visualization and quantification of these ions within cellular environments. This characteristic is of significant interest to researchers in various fields, including cell biology, neuroscience, and drug discovery, where the dynamics of intracellular metal ions play a crucial role in signaling pathways and cellular function.

## Physicochemical Properties

Property	Value	Reference
Chemical Formula	$\text{C}_9\text{H}_8\text{N}_2\text{O}$	--INVALID-LINK--
Molecular Weight	160.17 g/mol	--INVALID-LINK--
CAS Number	70125-16-5	--INVALID-LINK--
Appearance	Solid	-
Solubility	Soluble in DMSO	-

## Photophysical Properties

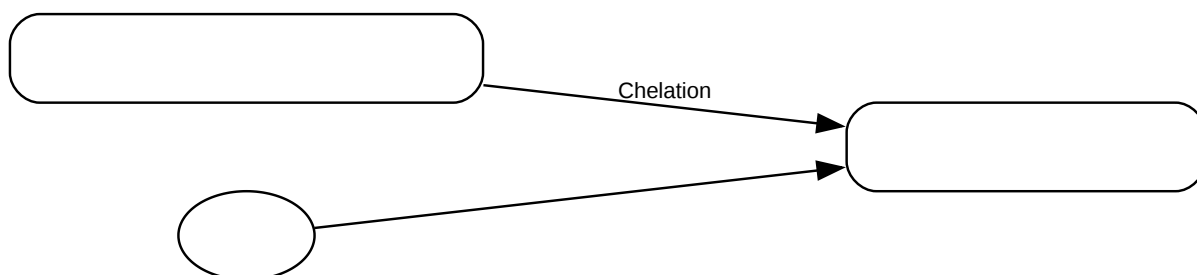
Derivatives of 8-hydroxyquinoline are known to be weakly fluorescent on their own. However, upon chelation with metal ions, their fluorescence intensity is significantly enhanced. While specific photophysical data for the unbound **2-Aminoquinolin-8-ol** is not readily available, the properties of the broader 8-hydroxyquinoline class provide a useful reference. The fluorescence of these compounds is influenced by the solvent environment.

Parameter	Value (for 8-hydroxyquinoline)	Conditions
Excitation Maximum ( $\lambda_{ex}$ )	~315 nm	Methanol
Emission Maximum ( $\lambda_{em}$ )	~505 nm	Methanol
Quantum Yield ( $\Phi$ )	Variable	Solvent-dependent
Molar Extinction Coefficient ( $\epsilon$ )	Not specified	-

Note: The photophysical properties of **2-Aminoquinolin-8-ol**, particularly when complexed with metal ions like  $Zn^{2+}$ , may differ. It is recommended to determine the optimal excitation and emission wavelengths experimentally for the specific application.

## Mechanism of Action as a Zinc Sensor

The functionality of **2-Aminoquinolin-8-ol** as a zinc sensor is predicated on the principles of chelation-enhanced fluorescence (CHEF). In its unbound state, the fluorescence of the molecule is typically quenched. Upon binding to a zinc ion, a rigid complex is formed, which restricts intramolecular rotation and inhibits non-radiative decay pathways. This leads to a significant increase in the fluorescence quantum yield, allowing for the detection of intracellular zinc.



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Chelation-Enhanced Fluorescence (CHEF) mechanism of **2-Aminoquinolin-8-ol**.

## Cytotoxicity Data

The cytotoxicity of quinoline derivatives is an important consideration for live cell imaging applications. The following table summarizes the half-maximal inhibitory concentration (IC<sub>50</sub>) values for 8-aminoquinoline and 8-hydroxyquinoline derivatives against various cancer cell lines. It is crucial to determine the optimal, non-toxic working concentration for **2-Aminoquinolin-8-ol** in the specific cell line being investigated.

Compound	Cell Line	IC <sub>50</sub> (μM)
8-Hydroxyquinoline	HCT 116 (Colon Cancer)	9.33 ± 0.22
8-Hydroxyquinoline	MCF-7 (Breast Cancer)	13.5 ± 1.1
8-Aminoquinoline Glycoconjugate 17	HCT 116 (Colon Cancer)	116.4 ± 5.9
8-Aminoquinoline Glycoconjugate 17	MCF-7 (Breast Cancer)	78.1 ± 9.3

Note: This data is for related compounds and should be used as a guideline. The cytotoxicity of **2-Aminoquinolin-8-ol** should be experimentally determined for the cell line and conditions of interest.

## Experimental Protocols

### Protocol 1: Determination of Optimal Working Concentration (Cytotoxicity Assay)

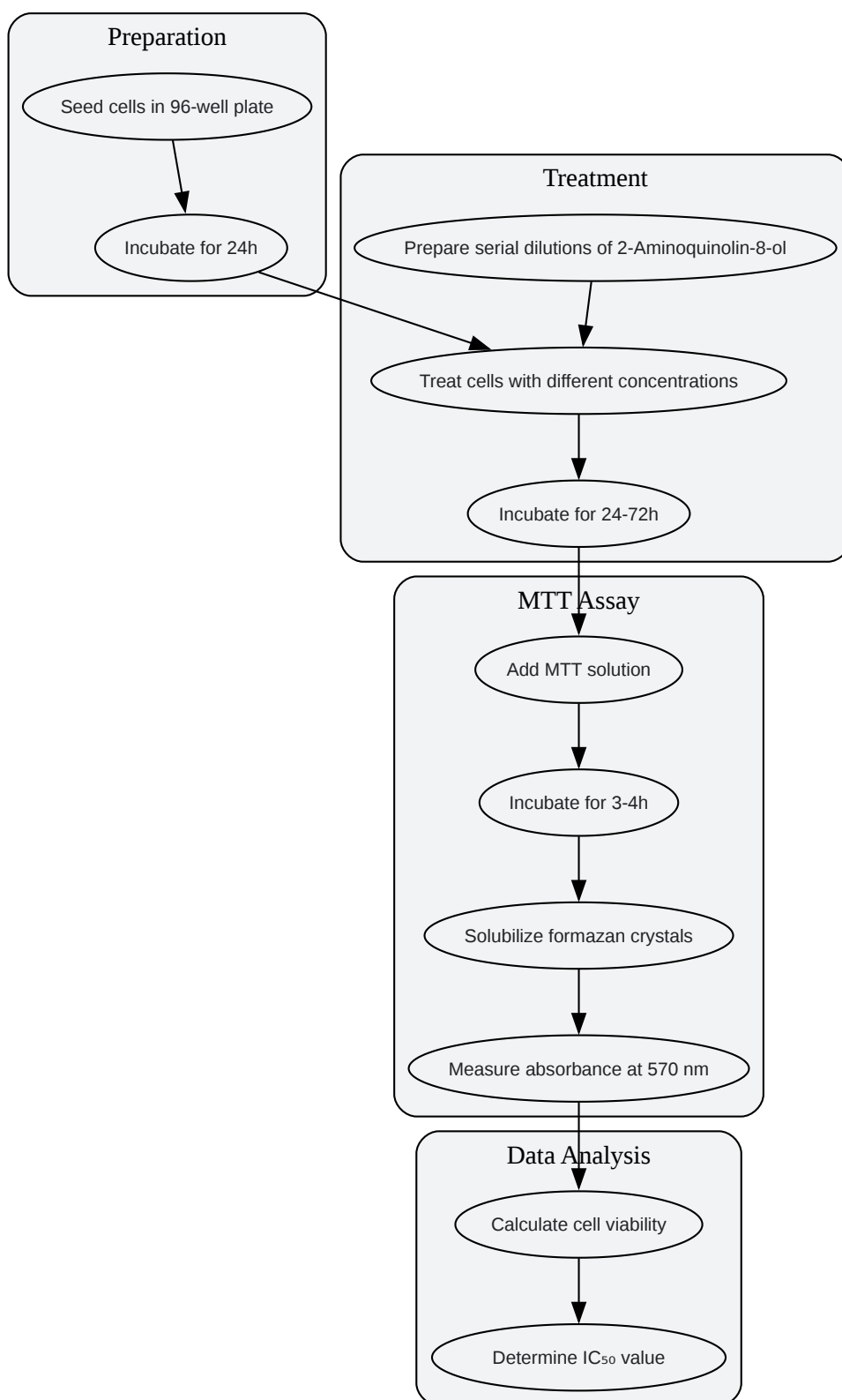
This protocol describes how to determine the non-toxic concentration range of **2-Aminoquinolin-8-ol** for your specific cell line using a standard MTT assay.

Materials:

- **2-Aminoquinolin-8-ol**

- Dimethyl sulfoxide (DMSO)
- Cell line of interest
- Complete cell culture medium
- 96-well cell culture plates
- Phosphate-buffered saline (PBS)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)
- Microplate reader

Procedure:



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Workflow for determining the optimal working concentration using an MTT assay.

- **Cell Seeding:** Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment (e.g., 5,000-10,000 cells/well). Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO<sub>2</sub>.
- **Compound Preparation:** Prepare a stock solution of **2-Aminoquinolin-8-ol** in DMSO. Create a series of dilutions of the compound in complete cell culture medium. The final DMSO concentration in the wells should be kept low (e.g., <0.5%) to avoid solvent-induced toxicity.
- **Cell Treatment:** Remove the old medium from the cells and add 100 µL of the prepared dilutions of **2-Aminoquinolin-8-ol**. Include wells with untreated cells (vehicle control) and cells treated with DMSO alone.
- **Incubation:** Incubate the plate for a period relevant to your planned imaging experiment (e.g., 24, 48, or 72 hours).
- **MTT Addition:** After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C.
- **Solubilization:** Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance at 570 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the concentration of **2-Aminoquinolin-8-ol** to determine the IC<sub>50</sub> value. For live cell imaging, use a concentration well below the IC<sub>50</sub> that shows minimal impact on cell viability.

## Protocol 2: Live Cell Imaging of Intracellular Zinc

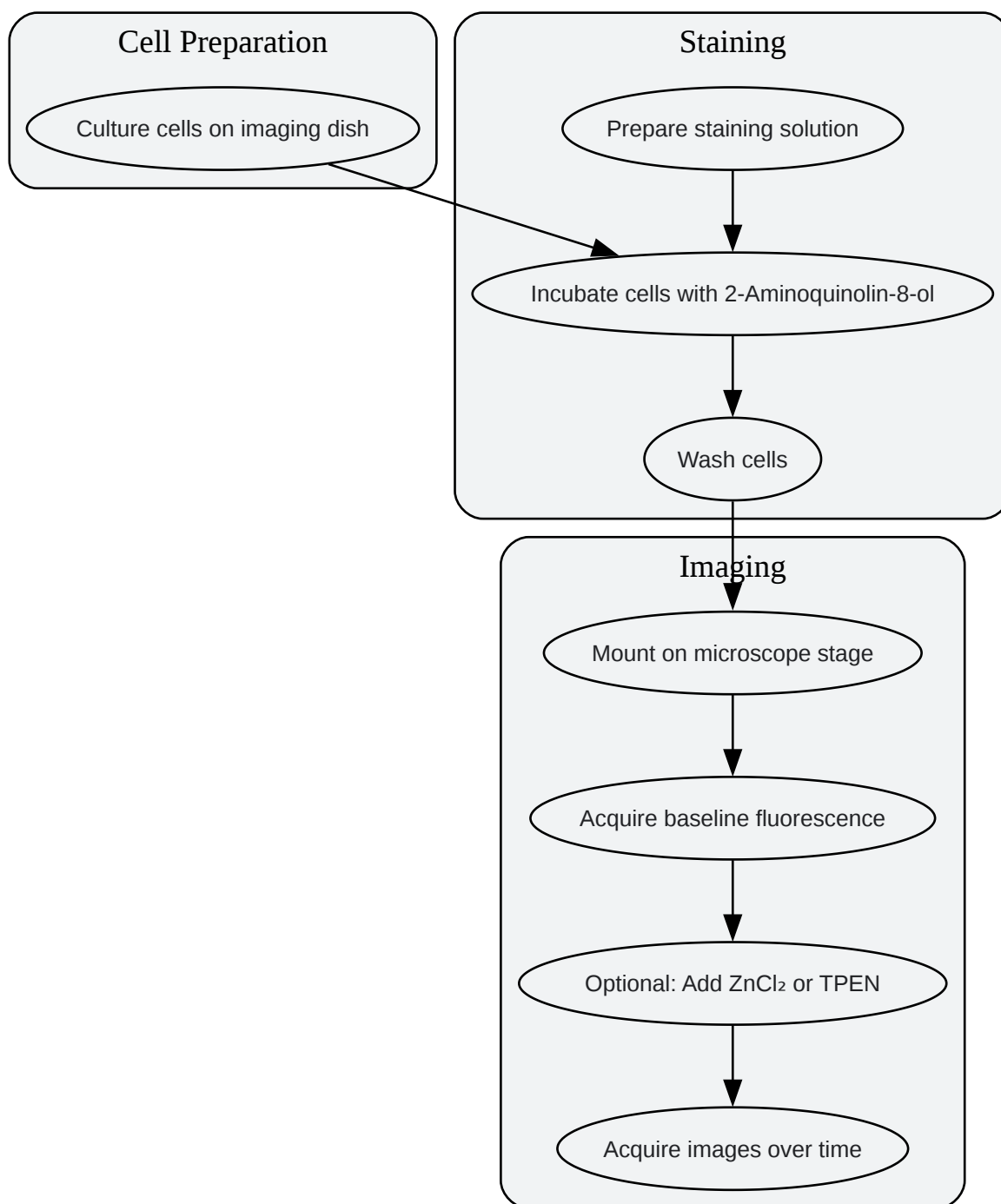
This protocol provides a general procedure for staining live cells with **2-Aminoquinolin-8-ol** to visualize intracellular zinc.

Materials:

- **2-Aminoquinolin-8-ol**
- DMSO

- Cell line of interest cultured on glass-bottom dishes or chamber slides
- Live cell imaging medium (e.g., HBSS or phenol red-free medium)
- Optional: Zinc chloride ( $\text{ZnCl}_2$ ) solution (positive control)
- Optional: TPEN (N,N,N',N'-tetrakis(2-pyridinylmethyl)-1,2-ethanediamine) (a zinc chelator, negative control)
- Fluorescence microscope equipped with a live-cell imaging chamber (37°C, 5%  $\text{CO}_2$ ) and appropriate filter sets.

Procedure:



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General workflow for live cell imaging of intracellular zinc.

- Cell Preparation: Culture your cells on a suitable imaging vessel (e.g., glass-bottom dish) until they reach the desired confluency.

- **Staining Solution Preparation:** Prepare a working solution of **2-Aminoquinolin-8-ol** in live cell imaging medium at the predetermined non-toxic concentration.
- **Cell Staining:** Remove the culture medium and wash the cells once with pre-warmed live cell imaging medium. Add the staining solution to the cells and incubate for 15-30 minutes at 37°C.
- **Washing:** Remove the staining solution and wash the cells two to three times with pre-warmed live cell imaging medium to remove any excess probe.
- **Imaging:** Mount the imaging dish on the microscope stage within the live-cell imaging chamber.
- **Image Acquisition:**
  - Locate the cells using brightfield or phase-contrast microscopy.
  - Acquire fluorescence images using the appropriate filter set. It is advisable to determine the optimal excitation and emission settings for the zinc-bound form of the probe beforehand.
  - To confirm that the fluorescence signal is dependent on intracellular zinc, you can establish a baseline fluorescence and then add a zinc salt (e.g.,  $\text{ZnCl}_2$ ) to increase intracellular zinc levels or a zinc chelator (e.g., TPEN) to decrease them, while acquiring images over time.

Disclaimer: The provided protocols are intended as a general guide. Optimization of incubation times, probe concentration, and imaging parameters will be necessary for specific cell types and experimental conditions. It is highly recommended to consult relevant literature for more detailed and specific protocols related to your research interests.

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